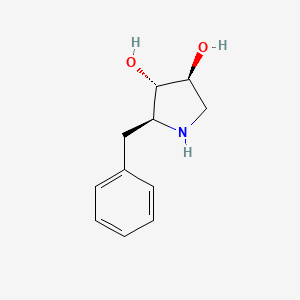
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- is a chiral compound with the molecular formula C11H15NO2 It is characterized by the presence of a pyrrolidine ring substituted with hydroxyl groups and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(4-hydroxyphenyl)-, (2S,3S,4S,5S)-
- 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(4-hydroxyphenyl)-, (2R,3R,4R,5R)-
Uniqueness
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- is unique due to its specific stereochemistry and the presence of the phenylmethyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
| 502843-88-1 | |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12-9(11(10)14)6-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2/t9-,10-,11-/m0/s1 |
InChIキー |
QJEAQFLWGBHQQE-DCAQKATOSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H](N1)CC2=CC=CC=C2)O)O |
正規SMILES |
C1C(C(C(N1)CC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)
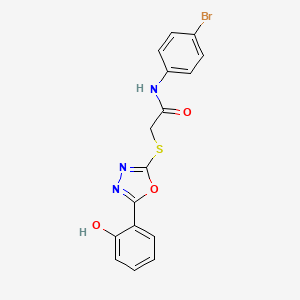
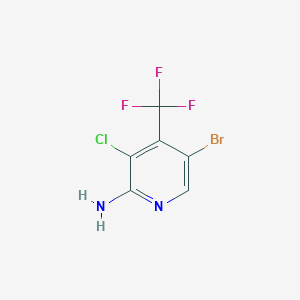

![Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11774401.png)

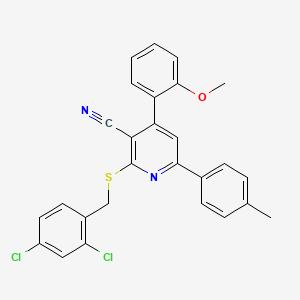

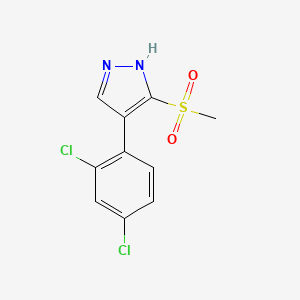




![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
